molecular formula C13H13F3O4 B13179843 Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13179843
M. Wt: 290.23 g/mol
InChI Key: DIZLBODYSKWRSN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a multifunctional ester characterized by a hydroxyl group, a trifluoromethyl group, and a 4-methylphenyl substituent. Its molecular structure integrates a keto-oxo group at the 4-position and a trifluoromethyl group at the 2-position, contributing to unique electronic and steric properties.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3O4/c1-8-3-5-9(6-4-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3

InChI Key

DIZLBODYSKWRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carbonyl groups participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Methyl vs. Methoxy Substituents

The closest structural analogue is methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (), which replaces the 4-methylphenyl group with a 4-methoxyphenyl moiety. Key differences include:

Property Target Compound Methoxy Analogue
Molecular Formula C₁₃H₁₃F₃O₄ (inferred) C₁₃H₁₃F₃O₅
Molar Mass (g/mol) ~290.23 (calculated) 306.23
Substituent on Phenyl Group 4-Methyl (electron-donating, inductive effect) 4-Methoxy (electron-donating, resonance effect)
Reactivity Implications Lower electron density at phenyl ring Enhanced resonance stabilization of aryl group

In contrast, the methyl group’s inductive effect results in weaker electronic modulation.

Esters with Aromatic Substituents

Simpler aromatic esters, such as p-Cresyl acetate (4-methylphenyl acetate, ), lack the trifluoromethyl and hydroxyl groups present in the target compound. These differences significantly alter physicochemical properties:

  • Polarity : The hydroxyl and trifluoromethyl groups in the target compound increase polarity, improving solubility in polar solvents compared to p-Cresyl acetate.
  • Stability: The trifluoromethyl group’s electron-withdrawing nature may reduce hydrolytic stability relative to non-fluorinated esters.

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a critical differentiator. Compared to non-fluorinated esters like ethyl butanoate (), the -CF₃ group:

  • Enhances metabolic stability due to resistance to enzymatic degradation.

Research Findings and Discussion

  • Synthetic Accessibility : The methoxy analogue () is commercially available, while the target compound’s synthesis is less documented, suggesting challenges in scalability or purification.
  • Spectroscopic Data : The hydroxyl group in both compounds likely results in distinct IR stretches (~3200–3500 cm⁻¹ for O-H) and NMR shifts (δ 4–5 ppm for the hydroxyl proton).
  • Thermal Stability : The methoxy analogue’s higher molar mass may correlate with a higher melting point compared to the methyl-substituted compound, though experimental data is lacking.

Biological Activity

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate, a compound with diverse biological activities, has garnered attention in recent pharmacological studies. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a trifluoromethyl group and a ketone functional group, which contribute to its reactivity and biological properties. Its molecular formula is C13H12F3O3C_{13}H_{12}F_3O_3, with a molecular weight of approximately 299.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been reported to inhibit alpha-amylase and other glycosidases, which are crucial in carbohydrate metabolism .
  • Antioxidant Properties : In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, scavenging free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased caspase activity .

Biological Activity Data

Activity IC50 Value (μM) Reference
Alpha-Amylase Inhibition4.58
Antioxidant Activity2.36
Cancer Cell Proliferation0.126

Case Study 1: Antidiabetic Potential

In a study evaluating the antidiabetic potential of the compound, it was found to exhibit significant inhibition against alpha-amylase with an IC50 value of 4.58 μM compared to acarbose (IC50 = 1.58 μM). This suggests that while it is effective, further optimization could enhance its potency .

Case Study 2: Anticancer Efficacy

Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the compound's ability to inhibit cell growth significantly. The IC50 value for MDA-MB-231 cells was reported at 0.126 μM, indicating a strong selective toxicity towards cancer cells compared to normal cells . This selectivity is crucial for developing therapies with fewer side effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest moderate bioavailability with slow elimination rates. Toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile .

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